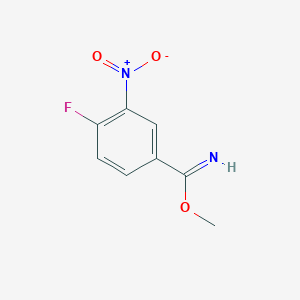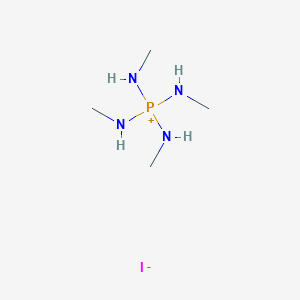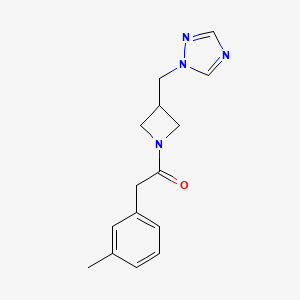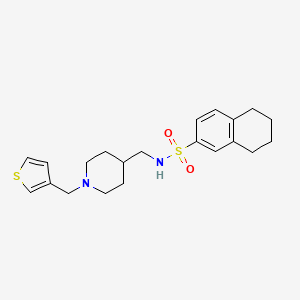methyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2094265-84-4](/img/structure/B2483286.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide, also known as BMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMOC is a small molecule that belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide can induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is a small molecule that can be easily synthesized using various methods. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide exhibits potent antitumor and anti-inflammatory activities, making it an attractive candidate for the development of novel therapeutic agents. However, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide also has several limitations for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has not been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
Direcciones Futuras
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has significant potential for future research and development. Further studies are needed to elucidate the mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide and its potential applications in various fields of scientific research. Additionally, future studies should focus on improving the solubility and bioavailability of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide to enhance its therapeutic efficacy. Furthermore, in vivo studies are needed to evaluate the safety and toxicity profiles of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide. Overall, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is a promising small molecule that has significant potential for the development of novel therapeutic agents.
Métodos De Síntesis
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with methyl acetoacetate. Another method involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with 2-bromoacetophenone. The yield of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide using these methods ranges from 50% to 70%. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide can also be synthesized using other methods, including the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with ethyl acetoacetate.
Aplicaciones Científicas De Investigación
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and liver cancer. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to possess anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to possess antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-14-11-18(23-26-14)20(24)22-19(12-21)16-7-9-17(10-8-16)25-13-15-5-3-2-4-6-15/h2-11,19H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJLVCCMNROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)
![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)